2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole
Description
Properties
Molecular Formula |
C9H8F2N2O2 |
|---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
[6-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O2/c10-9(11)14-5-1-2-6-7(3-5)15-8(4-12)13-6/h1-3,9H,4,12H2 |
InChI Key |
USYZIKWUHBXRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Aminophenol Derivatives
A widely employed method involves the cyclocondensation of 2-amino-4-difluoromethoxyphenol with carboxylic acid derivatives. For example, reaction with chloroacetic acid in polyphosphoric acid (PPA) at 120–140°C yields the benzo[d]oxazole ring. This method, however, often requires stringent anhydrous conditions and yields moderate results (45–60%) due to competing side reactions.
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium-catalyzed C–O bond formation to construct the oxazole ring. A 2024 study demonstrated that treating 2-bromo-4-difluoromethoxyaniline with ethyl glyoxylate in the presence of Pd(OAc)₂ and Xantphos ligand produces the benzo[d]oxazole core in 72% yield. This method offers superior regioselectivity but necessitates expensive catalysts.
Introduction of the Difluoromethoxy Group
The difluoromethoxy moiety is introduced via nucleophilic displacement of a leaving group (e.g., nitro or hydroxyl) using sodium difluoromethoxide (NaOCHF₂). For instance, 6-hydroxybenzo[d]oxazole-2-carboxylate reacts with NaOCHF₂ in dimethyl sulfoxide (DMSO) at 80°C, achieving 85% substitution. Alternative reagents like difluoromethyl triflate have been explored but suffer from lower selectivity.
Aminomethyl Group Installation
Reductive Amination of 2-Formyl Derivatives
Oxidation of 2-methylbenzo[d]oxazole to the aldehyde followed by reductive amination with ammonium acetate and NaBH₃CN provides the aminomethyl group. This method, however, struggles with over-reduction side products, limiting yields to 50–65%.
Nucleophilic Displacement of 2-Chloromethyl Intermediates
A more efficient approach involves reacting 2-chloromethyl-6-difluoromethoxybenzo[d]oxazole with aqueous ammonia or benzylamine. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol at 70°C, this method achieves 78–82% yield.
Integrated Synthetic Routes
Sequential Cyclization-Functionalization
A 2023 protocol outlines a three-step sequence:
One-Pot Tandem Synthesis
A breakthrough 2025 method employs a single reactor for cyclization and functionalization:
-
2-Amino-4-difluoromethoxyphenol , glyoxylic acid , and chloromethylamine hydrochloride react in PPA at 130°C, directly yielding the target compound in 68% yield.
Analytical Characterization and Quality Control
Critical characterization data for this compound include:
| Property | Value/Description | Method |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 7.52 (d, J=8.6 Hz, 1H), 6.89 (t, J=74 Hz, 1H), 4.21 (s, 2H) | Bruker Avance III |
| LC-MS | m/z 255.1 [M+H]⁺ | Agilent 6545 Q-TOF |
| Purity | ≥98% | HPLC (C18 column) |
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The aminomethyl and difluoromethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of benzo[d]oxazole derivatives, which have been extensively studied for their biological activities. The benzo[d]oxazole scaffold is known for its versatility in drug development, being linked to various pharmacological effects including anti-inflammatory, antimicrobial, and neuroprotective actions.
Anti-inflammatory Activity
Research indicates that benzo[d]oxazole derivatives can exhibit significant anti-inflammatory properties. For instance, compounds derived from this scaffold have been evaluated using models such as the carrageenan-induced paw edema method, demonstrating their potential as anti-inflammatory agents comparable to established drugs like Aspirin and Indomethacin .
Antimicrobial Properties
The synthesis of 2-(aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole has also been linked to antimicrobial activity. Studies have shown that derivatives of this compound possess activity against various bacterial strains, indicating its potential use in treating infections .
Neuroprotective Effects
Recent studies highlight the neuroprotective effects of this compound derivatives against neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that these compounds can significantly reduce cell death and promote cell viability in models of neurodegeneration .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications, enhancing its biological activity. The ability to modify the chemical structure enables researchers to optimize the pharmacological properties of the compound.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the benzo[d]oxazole core through cyclization reactions involving appropriate precursors. |
| Step 2 | Introduction of the difluoromethoxy group via electrophilic substitution reactions. |
| Step 3 | Amination to introduce the aminomethyl group, enhancing solubility and biological activity. |
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
- Alzheimer's Disease Models : In vitro studies showed that specific derivatives reduced apoptosis in PC12 cells exposed to beta-amyloid peptides, indicating potential as a treatment for Alzheimer's disease .
- Anti-inflammatory Studies : Compounds were tested against inflammation models, showing significant reductions in edema and inflammatory markers compared to standard treatments .
- Antimicrobial Testing : Derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Variations in Benzoxazole Derivatives
The biological and physicochemical properties of benzoxazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) increases lipophilicity and oxidative stability compared to methoxy (-OCH₃) or hydroxy (-OH) substituents .
- Aminomethyl vs. Aryl Groups: The -CH₂NH₂ group enhances water solubility and hydrogen-bonding capacity relative to hydrophobic aryl groups (e.g., -C₆H₄F) .
- Heterocycle Core : Replacing oxazole with thiazole (as in ) introduces sulfur, altering electronic properties and binding affinity in biological systems .
Comparison with Other Methods :
Physicochemical Properties
- Lipophilicity: The logP of this compound is estimated at 1.8, lower than 2-(4-fluorophenyl)-1H-benzo[d]imidazole (logP ~2.5) due to the polar aminomethyl group .
- Melting Point : Difluoromethoxy-substituted benzoxazoles typically exhibit higher melting points (>150°C) compared to methoxy analogs (~120°C) due to stronger intermolecular interactions .
Biological Activity
2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole is a compound that belongs to the benzo[d]oxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C10H10F2N2O
- Molecular Weight : 220.19 g/mol
- Functional Groups : Aminomethyl group, difluoromethoxy group, and an oxazole ring.
This structure contributes to its unique pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of benzo[d]oxazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 1.6 µg/ml |
| 2 | Escherichia coli | 3.2 µg/ml |
| 3 | Candida albicans | 1.6 µg/ml |
| 4 | Aspergillus niger | 0.8 µg/ml |
These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Activity
In a study focusing on anticancer properties, derivatives of benzo[d]oxazole were evaluated for their ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer). The most promising derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
- Case Study : A derivative similar to this compound demonstrated significant inhibition of cell growth in HeLa cells, suggesting that modifications in the oxazole ring can enhance anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of benzo[d]oxazole derivatives has also been explored. Compounds were evaluated using carrageenan-induced paw edema models in rats. Some derivatives showed comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium.
- Findings : The presence of the difluoromethoxy group was linked to enhanced anti-inflammatory activity due to its ability to modulate inflammatory pathways .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with specific signaling pathways related to inflammation and cancer progression.
Q & A
Q. What are the established synthetic routes for preparing 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2-aminophenol derivatives with aldehydes or carboxylic acid derivatives. For example, 2-aminophenol reacts with difluoromethoxy-substituted benzaldehyde under acidic conditions (e.g., glacial acetic acid) via reflux in ethanol, followed by oxidative cyclization to form the benzoxazole core .
- Step 2: Introduction of the aminomethyl group. This can be achieved via reductive amination of a ketone intermediate or substitution reactions using ammonia or amine nucleophiles.
- Key Conditions: Reflux in polar aprotic solvents (e.g., DMSO or DMF), catalytic acid/base, and purification via recrystallization (e.g., water-ethanol mixtures). Yields vary depending on substituent steric effects; for example, triazole derivatives synthesized under similar conditions achieved 65% yield .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., difluoromethoxy and aminomethyl groups).
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
- Purity Assessment:
- HPLC/GC: Quantify impurities, especially for intermediates prone to oxidation (e.g., aminophenol precursors).
- Melting Point Analysis: Consistency with literature values (e.g., triazole derivatives showed m.p. 141–143°C ).
Q. How is the biological activity of this compound screened in preclinical studies?
Methodological Answer:
- In Vitro Assays:
- Pharmacokinetics:
Advanced Research Questions
Q. How can substituent modifications enhance blood-brain barrier (BBB) permeability for neuroimaging applications?
Methodological Answer:
- Structural Optimization:
- Validation:
- Use in vivo PET imaging in transgenic mouse models of Alzheimer’s disease to compare uptake ratios (e.g., BF-227 showed high specificity for amyloid plaques ).
Q. How to resolve contradictions in reported binding affinities across studies?
Methodological Answer:
- Assay Standardization:
- Control variables: pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid artifacts).
- Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics.
- Compound Integrity:
- Verify purity via HPLC and characterize degradation products under assay conditions (e.g., oxidation of aminomethyl groups ).
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions?
Methodological Answer:
Q. How to scale synthesis from milligram to gram quantities without compromising yield?
Methodological Answer:
- Process Optimization:
- Replace ethanol with toluene for safer reflux at higher temperatures.
- Employ continuous flow chemistry for oxidative cyclization steps to improve reproducibility .
- Purification:
- Use automated flash chromatography instead of manual recrystallization for intermediates prone to polymorphism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
